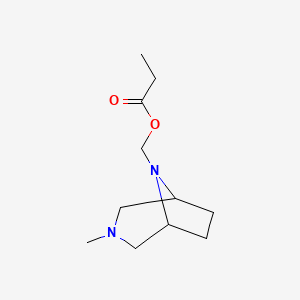
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic compound that belongs to the family of diazabicyclo compounds.
Preparation Methods
The synthesis of 3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is used . The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
- 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- 3-(2,2-Diphenyl-3-hydroxypropionyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane
- 8-Methyl-3,8-diazabicyclo[3.2.1]octane
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
CAS No. |
63990-44-3 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)methyl propanoate |
InChI |
InChI=1S/C11H20N2O2/c1-3-11(14)15-8-13-9-4-5-10(13)7-12(2)6-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
KLCAYWXSRJHEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCN1C2CCC1CN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
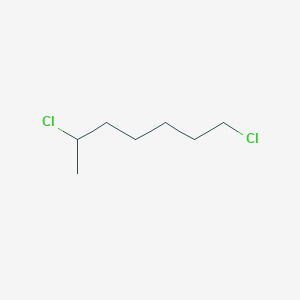
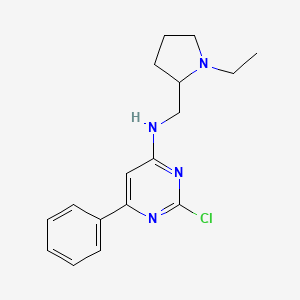
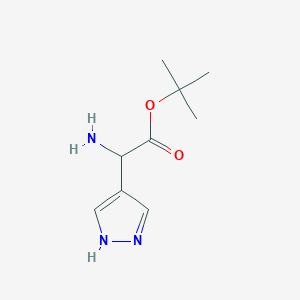
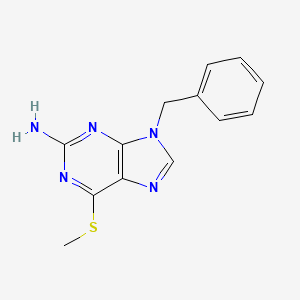

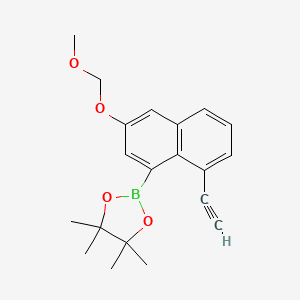
![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)
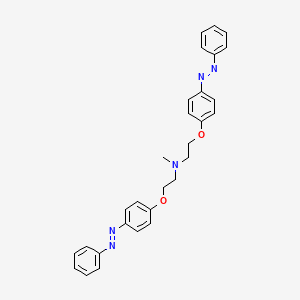
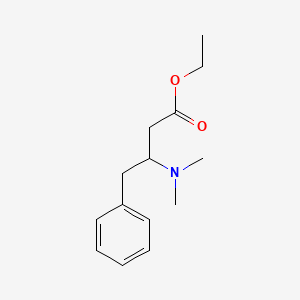
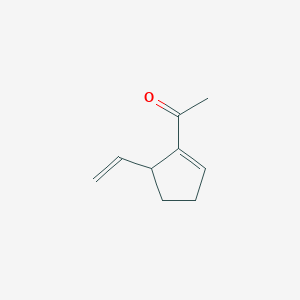
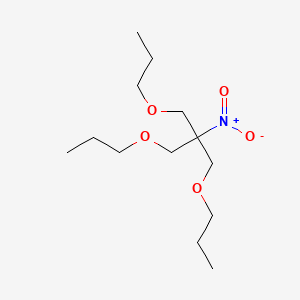
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
